3-(1,1,2-Trifluoroethyl)aniline
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Overview
Description
3-(1,1,2-Trifluoroethyl)aniline is an organic compound with the molecular formula C8H8F3N. It is a derivative of aniline, where the hydrogen atoms on the ethyl group are replaced by fluorine atoms. This compound is known for its unique chemical properties due to the presence of the trifluoroethyl group, which imparts significant electron-withdrawing effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(1,1,2-Trifluoroethyl)aniline can be synthesized through various methods. One common approach involves the N-trifluoroethylation of anilines using 2,2,2-trifluoroethylamine hydrochloride as the fluorine source. This reaction is typically catalyzed by iron porphyrin and conducted in aqueous solution . The reaction conditions often involve a one-pot N–H insertion reaction via cascade diazotization/N-trifluoroethylation reactions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis methods mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(1,1,2-Trifluoroethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include 2,2,2-trifluoroethylamine hydrochloride, iron porphyrin catalysts, and various diazotization agents .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, N-trifluoroethylation reactions typically yield N-trifluoroethylated anilines .
Scientific Research Applications
3-(1,1,2-Trifluoroethyl)aniline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(1,1,2-Trifluoroethyl)aniline is primarily influenced by the electron-withdrawing effects of the trifluoroethyl group This group can stabilize negative charges and influence the reactivity of the compound in various chemical reactions
Comparison with Similar Compounds
Similar Compounds
- 2-(1,1,2-Trifluoroethyl)aniline
- 4-(1,1,2-Trifluoroethyl)aniline
- N-(1,1,2-Trifluoroethyl)aniline
Uniqueness
3-(1,1,2-Trifluoroethyl)aniline is unique due to the position of the trifluoroethyl group on the aniline ring. This positioning can influence the compound’s reactivity and properties compared to its isomers and other similar compounds. The electron-withdrawing effects of the trifluoroethyl group make it particularly valuable in synthetic chemistry and pharmaceutical applications .
Properties
IUPAC Name |
3-(1,1,2-trifluoroethyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N/c9-5-8(10,11)6-2-1-3-7(12)4-6/h1-4H,5,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKMNSHYFPKXHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(CF)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2167365-96-8 |
Source
|
Record name | 3-(1,1,2-trifluoroethyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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